molecular formula C3H8ClN5 B2408787 1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride CAS No. 57355-11-0

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2408787
CAS No.: 57355-11-0
M. Wt: 149.58
InChI Key: CIQZDTJRNONJQY-UHFFFAOYSA-N
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Description

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c1-2(4)3-5-7-8-6-3;/h2H,4H2,1H3,(H,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZDTJRNONJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57355-11-0
Record name 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
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Preparation Methods

Reaction Mechanism and General Procedure

The most efficient method for synthesizing 1-(2H-tetrazol-5-yl)ethanamine hydrochloride involves a single-step condensation of ethylamine hydrochloride with methyl ortho-formate and sodium azide in acetic acid. The reaction proceeds via the in situ generation of hydrazoic acid (HN₃), which participates in a [2+3] cycloaddition with the intermediate iminium ion formed from the amine and orthoester.

Key Steps :

  • Iminium Ion Formation : Ethylamine hydrochloride reacts with methyl ortho-formate to generate an iminium intermediate.
  • Cycloaddition : Sodium azide and acetic acid produce HN₃, which undergoes cycloaddition with the iminium ion to form the tetrazole ring.
  • Acid Workup : Hydrochloric acid is added to precipitate the product as the hydrochloride salt.

Optimized Conditions and Yield

A representative procedure from US Patent 3,767,667 achieves an 80% yield under the following conditions:

  • Reagents : Ethylamine hydrochloride (0.1 mol), sodium azide (0.11 mol), methyl ortho-formate (0.15 mol).
  • Solvent : Acetic acid (20 mL).
  • Temperature : 70°C for 2 hours.
  • Workup : Distillation of solvent, extraction with chloroform, and recrystallization from isopropanol.

Advantages :

  • Avoids hazardous gaseous HN₃.
  • Scalable and reproducible with minimal purification.

Huisgen Cycloaddition of Nitriles and Azides

Traditional Two-Step Approach

The classical route involves synthesizing 2-cyanoethylamine followed by a Huisgen cycloaddition with sodium azide.

Procedure :

  • Nitrile Synthesis : Ethylamine is reacted with cyanogen bromide to form 2-cyanoethylamine.
  • Cycloaddition : The nitrile is heated with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C for 24 hours.

Yield : 60–65% after column chromatography.

Limitations

  • Requires high temperatures and prolonged reaction times.
  • Generates regioisomeric mixtures (1H- vs. 2H-tetrazole).

Multicomponent Reactions Using Isocyanides

Ugi-Type Tetrazole Formation

A modified Ugi reaction employs ethylamine, tert-butyl isocyanide, and sodium azide in methanol at room temperature. This method produces the tetrazole core but requires post-synthetic hydrolysis to yield the primary amine.

Conditions :

  • Reagents : Ethylamine (1 eq.), tert-butyl isocyanide (1.5 eq.), sodium azide (1.2 eq.).
  • Solvent : Methanol.
  • Time : 24 hours.

Yield : 50–55% after hydrolysis.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Safety Considerations Regioselectivity
Amine-Orthoester-Azide 80% 2 hours Avoids HN₃ gas 1H-tetrazole
Huisgen Cycloaddition 65% 24 hours Requires HN₃ safeguards Mixed isomers
Ugi Multicomponent 55% 24 hours Mild conditions 1H-tetrazole

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from hot isopropanol, achieving >95% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O) : δ 3.45 (q, 2H, CH₂NH₃⁺), 3.02 (t, 2H, CH₂Tet), 1.98 (s, 3H, NH₃⁺).
  • IR (KBr) : 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (tetrazole ring).

Chemical Reactions Analysis

Types of Reactions

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different tetrazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, fluorosulfonyl azide, and L-proline. Reaction conditions often involve aqueous environments, mild temperatures, and the use of catalysts to enhance reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted tetrazoles, amine derivatives, and other nitrogen-rich compounds.

Scientific Research Applications

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug design and development, particularly as a bioisostere for carboxylic acids.

    Industry: The compound is used in the development of high-energy materials and coordination chemistry as ligands.

Mechanism of Action

The mechanism of action of 1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors. This interaction can lead to the modulation of biological activities, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives, such as:

  • 1H-Tetrazole
  • 5-Substituted 1H-Tetrazoles
  • 1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole

Uniqueness

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for carboxylic acids makes it particularly valuable in medicinal chemistry .

Biological Activity

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride, also known as 5-amino-1H-tetrazole, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions, yielding the tetrazole structure efficiently.

The biological activity of 1-(2H-tetrazol-5-yl)ethanamine is primarily attributed to its interaction with enzymes and receptors involved in various biochemical pathways:

  • Inhibition of Enzymatic Activity: The tetrazole group can act as a competitive inhibitor for enzymes such as carbonic anhydrase and certain kinases, thereby modulating metabolic pathways.
  • Antimicrobial Activity: Studies have shown that derivatives of tetrazole exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, compounds with similar structures have demonstrated in vitro antibacterial activity against pathogens like E. coli and Staphylococcus aureus .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties: Research indicates that tetrazole derivatives can inhibit the growth of various bacterial strains. In one study, 5-substituted tetrazoles showed promising antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa .
CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2Bacillus subtilis18
3Pseudomonas aeruginosa20
  • Anticancer Potential: Tetrazoles have been explored for their anticancer properties. For example, a study reported that certain analogs exhibited cytotoxic effects on various cancer cell lines, with IC50 values in the micromolar range .

Case Studies

  • Antimicrobial Efficacy: A study conducted on a series of tetrazole derivatives demonstrated that modifications to the tetrazole ring significantly impacted their antibacterial efficacy. The most effective compound showed an IC50 value of 10 µg/mL against Staphylococcus aureus, indicating strong potential for therapeutic applications .
  • Cytotoxic Activity: In another investigation, researchers synthesized a series of tetrazole-based compounds and tested them against human cancer cell lines. One compound exhibited an IC50 value of 25 µM against lung cancer cells, suggesting a promising avenue for anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for 1-(2H-tetrazol-5-yl)ethanamine hydrochloride, and how can reaction efficiency be monitored?

The compound is typically synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Key steps include:

  • Tetrazole ring formation : React ethanamine derivatives with NaN₃ and HCl at 80–100°C for 12–24 hours .
  • Hydrochloride salt formation : Precipitate the product using concentrated HCl in ethanol . Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and a mobile phase of methanol:ammonia (9:1). Spots are visualized under UV (254 nm) or iodine vapor .

Q. How is the structural identity of 1-(2H-tetrazol-5-yl)ethanamine hydrochloride validated?

Use a combination of:

  • X-ray crystallography : Refine single-crystal data using SHELXL (space group and displacement parameters) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm tetrazole proton absence (δ 8–10 ppm) and ethylamine chain integration .
  • FT-IR : Detect N–H stretches (3200–3400 cm⁻¹) and tetrazole ring vibrations (1500–1600 cm⁻¹) .

Q. What analytical methods ensure purity ≥95% for this compound?

  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time ~6.2 min .
  • Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
  • Loss on drying : ≤3.0% after 2 hours at 105°C .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing tetrazole tautomerization?

Tautomerization (1H ↔ 2H tetrazole) complicates purity. Mitigate via:

  • pH control : Maintain reaction pH <3 using HCl to favor the 2H-tetrazole form .
  • Low-temperature crystallization : Precipitate at 4°C to stabilize the desired tautomer .
  • Microwave-assisted synthesis : Reduce reaction time to 2–4 hours, minimizing side products .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from:

  • Dynamic vs. static structures : NMR captures solution-state tautomers, while X-ray shows solid-state conformation. Compare with DFT calculations (B3LYP/6-31G*) to model equilibrium .
  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetone) to isolate dominant polymorphs .

Q. How does the hydrochloride salt affect stability under long-term storage?

  • Hygroscopicity : Store in desiccators with P₂O₅ to prevent deliquescence .
  • Thermal degradation : TGA/DSC shows decomposition onset at 180°C. Avoid temperatures >40°C during handling .
  • Light sensitivity : Protect from UV exposure; use amber vials to prevent N–Cl bond cleavage .

Q. What advanced techniques characterize trace impurities (e.g., ≤0.1%)?

  • LC-MS/MS : Detect and quantify impurities (e.g., unreacted nitrile precursors) with MRM transitions (e.g., m/z 152→135) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., 1H-tetrazole isomer) to confirm HPLC peak assignments .

Methodological Challenges and Solutions

ChallengeSolutionEvidence
Tautomer interference in NMRUse D₂O exchange to identify labile protons
Low crystallinity for X-rayVapor diffusion with diethyl ether
Hydrochloride salt hydrolysisAdjust mobile phase pH to 2.5 in HPLC

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